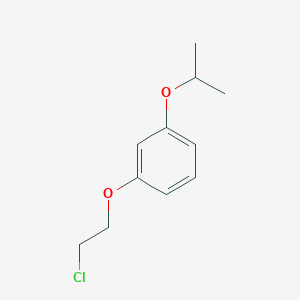
(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
説明
Fmoc (Fluorenylmethyloxycarbonyl) is a protective group used in peptide synthesis. The carboxylic acid part of the molecule suggests that it might be involved in the formation of amide bonds in peptide chains .
Molecular Structure Analysis
The molecular structure of “(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid” would likely consist of a pyrrolidine ring (a five-membered ring with one nitrogen atom), two methyl groups attached to the 5-position of the ring, and a Fmoc-protected carboxylic acid group .Chemical Reactions Analysis
In general, Fmoc-protected amino acids are used in solid-phase peptide synthesis. The Fmoc group can be removed under basic conditions, allowing the free amine to react with another activated carboxylic acid to form a peptide bond .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid” would depend on its exact molecular structure. In general, Fmoc-protected amino acids are solid at room temperature and are relatively stable under acidic conditions but can be deprotected under basic conditions .科学的研究の応用
Peptide Synthesis and Modification
The Fmoc group serves as a protective group for amino acids in peptide synthesis, facilitating the sequential addition of amino acids to form peptides. For example, a study described the use of Fmoc-protected amino acids in the sequential synthesis of main-chain NLO oligomers containing nonlinear optical (NLO) chromophores, showcasing the utility of Fmoc protection in complex oligomer synthesis (Huang et al., 2000). Another research effort highlighted the synthesis of Fmoc-protected morpholine-3-carboxylic acid, which was applied in peptidomimetic chemistry, demonstrating the Fmoc group's compatibility with solid-phase peptide synthesis (Sladojevich et al., 2007).
Development of Novel Compounds
Fmoc-protected amino acids have been utilized in the creation of novel compounds, such as the synthesis of N-Fmoc Statine and its analog, indicating the versatility of Fmoc-protected amino acids in medicinal chemistry (Xia Kun & W. Xin, 2006). Furthermore, the synthesis of dihydropyran-2-carboxylic acid as a novel bifunctional linker for the solid-phase synthesis of peptides containing a C-terminal alcohol showcases the innovative applications of Fmoc chemistry in peptide synthesis (Hsieh et al., 1998).
Green Chemistry Applications
Efforts to replace hazardous chemicals in peptide synthesis have led to the exploration of green solvents, with research demonstrating the use of 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate in Fmoc solid-phase peptide synthesis (SPPS), highlighting a shift towards more sustainable practices in peptide synthesis (Jad et al., 2016).
Antimicrobial Applications
The creation of antimicrobial hydrogelators based on Fmoc-amino acid/peptides functionalized cationic amphiphiles demonstrates the potential of Fmoc-protected amino acids in developing new antibacterial agents. These compounds exhibit efficient antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing the application of Fmoc chemistry in addressing microbial resistance (Debnath et al., 2010).
将来の方向性
The future directions for research on “(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid” would likely depend on its potential applications. If it proves useful in peptide synthesis, research might focus on optimizing its synthesis, exploring its use in the synthesis of various peptides, and studying its behavior under various reaction conditions .
特性
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2)12-11-19(20(24)25)23(22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFFLWRZPGHUGE-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride](/img/structure/B1437774.png)
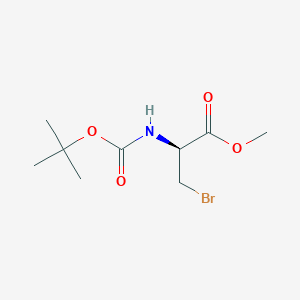

![tert-Butyl benzo[d]oxazol-4-ylcarbamate](/img/structure/B1437779.png)
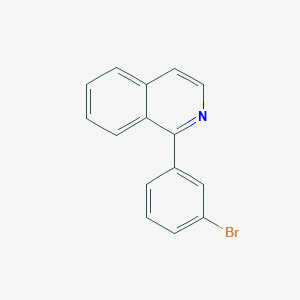
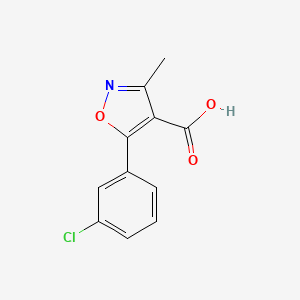


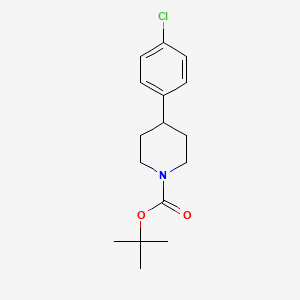
![1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone](/img/structure/B1437792.png)
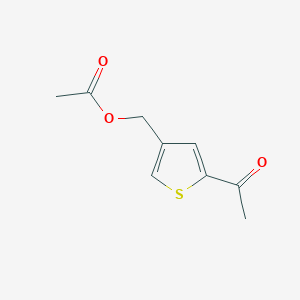
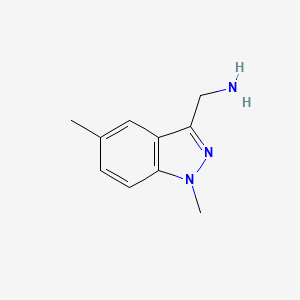
![rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid](/img/structure/B1437795.png)
